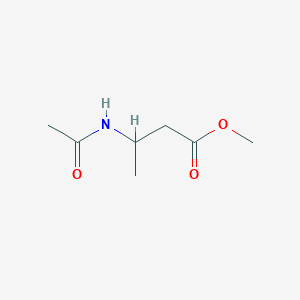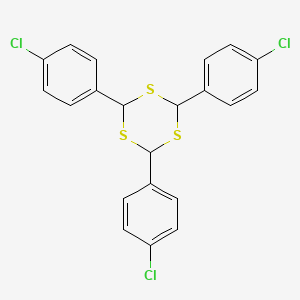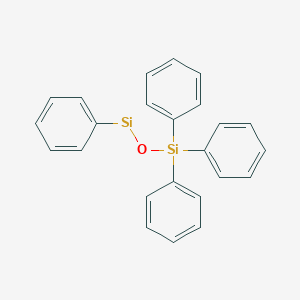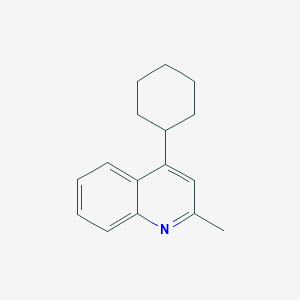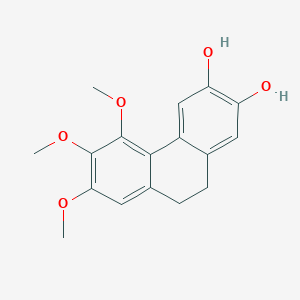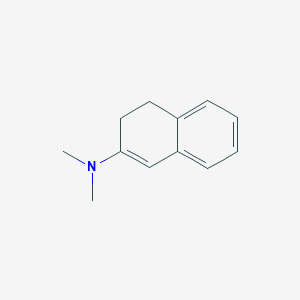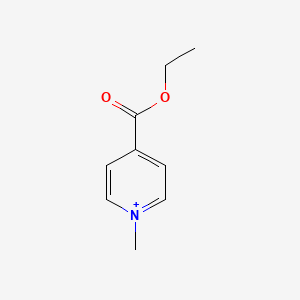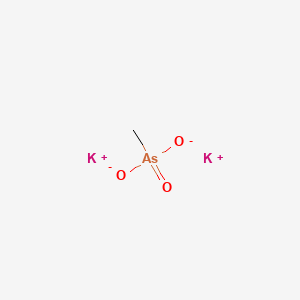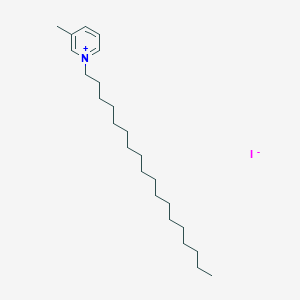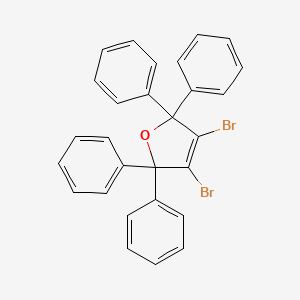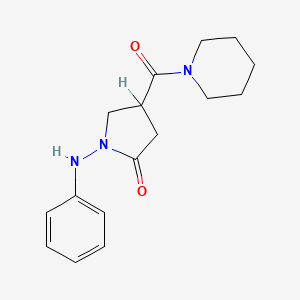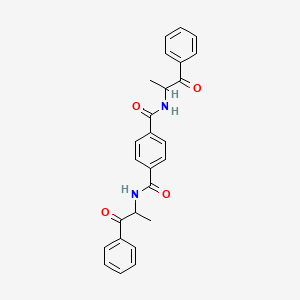
1,4-Benzenedicarboxamide, N,N'-bis(1-methyl-2-oxo-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- is a complex organic compound with a unique structure that includes two amide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- typically involves the reaction of terephthaloyl chloride with N-methyl-2-oxo-2-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of N,N’-bis(1-methyl-2-phenylethyl)benzene-1,4-diamine.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-: Similar structure but with hydroxyl groups instead of oxo groups.
Terephthalamide: A simpler compound with only amide groups attached to the benzene ring.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- is unique due to the presence of the 1-methyl-2-oxo-2-phenylethyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
36018-09-4 |
|---|---|
Fórmula molecular |
C26H24N2O4 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis(1-oxo-1-phenylpropan-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H24N2O4/c1-17(23(29)19-9-5-3-6-10-19)27-25(31)21-13-15-22(16-14-21)26(32)28-18(2)24(30)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,27,31)(H,28,32) |
Clave InChI |
UGVVFOIUYBMKRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


